Apelin-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apelin-13 is a peptide that serves as the endogenous ligand for the APJ receptor. The APJ receptor, a G protein-coupled receptor, is expressed in various organs and tissues, including the central nervous system and cardiovascular system. The discovery of this compound as an APJ ligand was confirmed by Professor Fuijio in 1998 .
Mechanism of Action
Target of Action
Apelin-13 is a neuroprotective peptide that plays a crucial role in preventing Alzheimer’s disease (AD). Its primary target is the apelin receptor (APJ) . APJ is widely expressed in the body and is associated with several physiological and pathophysiological cell activities, including apoptosis, autophagy, synaptic plasticity, and neuroinflammation .
Mode of Action
This compound exerts its neuroprotective effects through various mechanisms:
- Phosphorylation of tau protein : this compound inhibits tau protein phosphorylation, a hallmark of AD .
Biochemical Pathways
This compound activates the AMP-activated protein kinase (AMPK) pathway in brain tissue. This activation occurs through the apelin receptor (AR)/Gα/Phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3)/calmodulin-dependent protein kinase (CaMKK) signaling pathway .
Result of Action
The molecular and cellular effects of this compound include:
Action Environment
Environmental factors, such as lifestyle, diet, and stress, can influence this compound’s efficacy and stability. Maintaining a healthy lifestyle and minimizing stress may enhance its protective effects against AD.
Biochemical Analysis
Biochemical Properties
Apelin-13 interacts with various enzymes, proteins, and other biomolecules. It binds to the apelin receptor and exhibits neuroprotective effects in the central nervous system . It also interacts with the G protein-coupled receptor APJ . The interaction of this compound with these receptors triggers several mechanisms that protect the central nervous system against injury .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating oxidative stress, inflammation, apoptosis, and energy metabolism . For instance, this compound promotes the proliferation and migration of human retinal microvascular endothelial cells (HRMEC) and phosphorylation of both cytoskeleton and tight junction under both normal and high glucose conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates PI-3K/Akt and MAPK/Erk signaling pathways, including PLC1, p38, Akt, and Erk both in HRMEC and in C57BL/6 mice . It also upregulates AQP4 through
Preparation Methods
Apelin-13 is derived from a precursor protein containing 77 amino acids with a signal peptide at the N-terminus. After cleavage within the endoplasmic reticulum, an active peptide containing 55 amino acids is formed. Different isoforms of Apelin are categorized based on the length of their final products: apelin-36, apelin-17, and this compound. Interestingly, shorter forms of Apelin, such as this compound, appear to exhibit stronger activity .
Chemical Reactions Analysis
Apelin-13 participates in various cellular processes. It is generated by adipocytes and inhibits adipogenesis by affecting the mitogen-activated protein kinase (MAPK) pathway. In endothelial cells expressing the APJ receptor, this compound suppresses cell proliferation and migration by inhibiting certain extracellular signal kinases. Additionally, this compound induces vasodilation and lowers blood pressure by stimulating nitric oxide (NO) production. Notably, this compound is also involved in angiogenesis in breast and lung cancers .
Scientific Research Applications
Apelin-13’s research focus has centered on its impact on cardiovascular health and cancerResearchers continue to explore its multifaceted effects and therapeutic potential .
Comparison with Similar Compounds
Apelin-13 stands out due to its unique properties and specific interactions with the APJ receptor. While there are other apelin isoforms (apelin-36 and apelin-17), this compound’s distinct activity warrants further investigation .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCCRHIAIBQDPX-PEWBXTNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H111N23O16S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1550.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.